

Molecular weight and formula of Methyltetrazine-PEG12-DBCO

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Compound of Interest

Compound Name: Methyltetrazine-PEG12-DBCO

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In-Depth Technical Guide: Methyltetrazine-PEG12-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyltetrazine-PEG12-DBCO**, a bifunctional linker molecule integral to advanced bioconjugation and drug development strategies. The document details its chemical properties, experimental protocols for its core applications, and visual workflows to facilitate its integration into research and development pipelines.

Core Properties of Methyltetrazine-PEG12-DBCO

Methyltetrazine-PEG12-DBCO is a versatile tool in the field of bioconjugation, primarily utilized as a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. [1][2] Its structure incorporates two key reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group.[3] This dual functionality allows for two distinct and highly specific bioorthogonal reactions.

The DBCO group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that reacts efficiently with azide-containing molecules without the need for a copper catalyst.[3][4] The methyltetrazine group enables inverse electron demand Diels-Alder

(iEDDA) reactions, which are known for their exceptionally fast kinetics when reacting with strained alkenes like trans-cyclooctene (TCO).[3][5] The inclusion of a 12-unit polyethylene glycol (PEG12) spacer enhances the solubility and biocompatibility of the molecule.[6]

Property	Value	Source
Molecular Formula	C ₅₂ H ₇₀ N ₆ O ₁₄	[1]
Molecular Weight	1003.14 g/mol	[1]
Purity	Typically ≥95%	[7]

Experimental Protocols

The bifunctional nature of **Methyltetrazine-PEG12-DBCO** allows for its participation in two key bioorthogonal reactions. Below are representative protocols for each.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the DBCO Moiety

This protocol outlines a general procedure for conjugating an azide-containing biomolecule to **Methyltetrazine-PEG12-DBCO**.

Materials:

- Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
- **Methyltetrazine-PEG12-DBCO**
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another suitable aqueous buffer.[8]
- Organic co-solvent (if needed for solubility, e.g., DMSO or DMF)[8]
- Analytical and purification equipment (e.g., RP-HPLC, mass spectrometer)[8]

Procedure:

- Reactant Preparation:
 - Dissolve the azide-containing biomolecule in the reaction buffer to a final concentration of 1-10 mM.[8]
 - Dissolve **Methyltetrazine-PEG12-DBCO** in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]
- Reaction Incubation:
 - Mix the solutions of the azide-biomolecule and **Methyltetrazine-PEG12-DBCO**.
 - Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[8]
- Purification:
 - Following incubation, purify the resulting conjugate using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials.[8]
 - Lyophilize the pure fractions to obtain the final product.[8]

Inverse Electron Demand Diels-Alder (iEDDA) Reaction with the Methyltetrazine Moiety

This protocol describes a general method for the rapid conjugation of a trans-cyclooctene (TCO)-modified biomolecule with **Methyltetrazine-PEG12-DBCO**.

Materials:

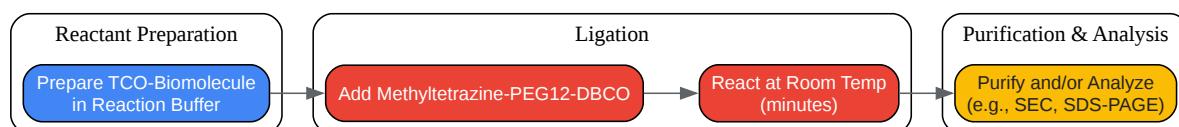
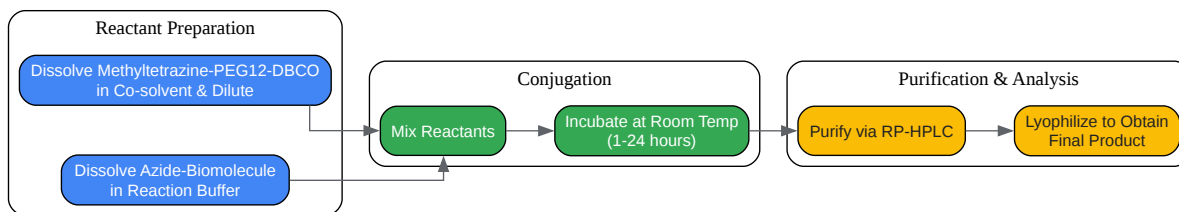
- TCO-functionalized biomolecule
- **Methyltetrazine-PEG12-DBCO**
- Reaction Buffer: PBS pH 7.4 or other suitable aqueous buffer.

Procedure:

- Biomolecule Preparation:
 - Prepare the TCO-modified biomolecule in the reaction buffer at a concentration of approximately 1-5 mg/mL.[5]
- Ligation with **Methyltetrazine-PEG12-DBCO**:
 - Add a solution of **Methyltetrazine-PEG12-DBCO** to the TCO-modified biomolecule. The reaction is typically performed at room temperature.
 - Due to the extremely fast kinetics of the iEDDA reaction, the conjugation is often complete within minutes.[9]
- Purification and Analysis:
 - The resulting conjugate can be purified and analyzed using standard biochemical techniques such as size-exclusion chromatography or SDS-PAGE.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the SPAAC and iEDDA reactions.



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